2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
Description
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is an α,β-unsaturated ester featuring an azo (-N=N-) group linked to a 4-ethoxyphenyl moiety and a phenyl ester.
Properties
CAS No. |
49759-21-9 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] (E)-but-2-enoate |
InChI |
InChI=1S/C18H18N2O3/c1-3-5-18(21)23-17-12-8-15(9-13-17)20-19-14-6-10-16(11-7-14)22-4-2/h3,5-13H,4H2,1-2H3/b5-3+,20-19? |
InChI Key |
PEWVGVYDLKCRJJ-OQYCZIKTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)/C=C/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C=CC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Butenoic Acid Esters
The initial step involves preparing the 2-butenoic acid ester intermediate, typically ethyl or phenyl esters of 2-butenoic acid derivatives. A common approach is:
Esterification of 2-butenoic acid or its derivatives : This can be achieved by reacting 2-butenoic acid or 4-oxo-2-butenoic acid derivatives with phenols or alcohols under acidic or basic catalysis to form the corresponding esters.
Example procedure : Reaction of ethyl acetoacetate with triethyl orthoformate or trimethyl orthoformate in methanol with catalytic hydrochloric acid yields ethyl (2E)-3-alkoxybut-2-enoates in high yield (91-99%).
Halogenation : The 4-position of the butenoate ester is brominated using N-bromosuccinimide (NBS) at elevated temperatures (110-115 °C) to give 4-bromo-3-alkoxybut-2-enoates with yields around 90-95%.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | Ethyl acetoacetate + triethyl orthoformate + HCl (cat.) | Ethyl (2E)-3-ethoxybut-2-enoate | 91 |
| Bromination | NBS, 110-115 °C | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 93-95 |
Formation of Azo-Substituted Phenyl Esters
Nucleophilic substitution of 4-bromo-3-alkoxybut-2-enoates with phenols : The brominated ester intermediate reacts with phenols bearing the azo group or its precursors in the presence of potassium carbonate in acetone under reflux for 24 hours. This step introduces the aryloxy group at the 4-position of the butenoate ester.
Azo coupling : The azo group (–N=N–) is typically introduced by diazotization of an aromatic amine (e.g., 4-ethoxyaniline) followed by coupling with the phenol or phenyl ester intermediate. This reaction is usually performed under acidic conditions at low temperatures to maintain azo stability.
Example : The reaction of 4-ethoxyaniline with nitrous acid generates the diazonium salt, which couples with the phenyl ester of 2-butenoic acid to form the azo ester.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | 4-bromo-3-alkoxybut-2-enoate + 4-ethoxyphenol + K2CO3, acetone, reflux 24h | 4-(4-ethoxyphenoxy)-3-alkoxybut-2-enoate | 80-90 (typical) |
| Azo coupling | 4-ethoxyaniline + NaNO2/HCl (diazotization) + phenyl ester | 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester | 70-85 |
Alternative Routes and Industrial Scale Preparation
Patent methods describe industrially scalable processes for producing 4-phenyl-4-oxo-2-butenoic ester derivatives, which can be adapted for azo-substituted esters. These involve controlled reaction conditions to maximize purity and yield, including solvent removal under reduced pressure and crystallization from ethanol.
Key industrial considerations :
- Use of mild acidic or basic catalysts to avoid azo bond cleavage.
- Temperature control during diazotization and coupling to prevent side reactions.
- Purification by recrystallization or chromatography to achieve high purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | 2-Butenoic acid or ethyl acetoacetate + phenol/alcohol | Acid catalyst, reflux | 2-Butenoic acid ester | 90-99 | High purity esters |
| 2 | Bromination | 2-Butenoic acid ester | NBS, 110-115 °C | 4-Bromo-2-butenoic acid ester | 90-95 | Prepares for substitution |
| 3 | Nucleophilic substitution | 4-Bromo ester + 4-ethoxyphenol | K2CO3, acetone, reflux 24h | 4-(4-Ethoxyphenoxy)butenoate ester | 80-90 | Introduces aryloxy group |
| 4 | Diazotization and azo coupling | 4-Ethoxyaniline + NaNO2/HCl + phenyl ester | 0-5 °C, acidic | 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester | 70-85 | Forms azo linkage |
Research Findings and Analytical Characterization
The synthesized azo esters are characterized by:
- NMR spectroscopy (1H, 13C) confirming the aromatic, azo, and ester moieties.
- Mass spectrometry verifying molecular weight and fragmentation patterns.
- Elemental analysis ensuring correct composition.
- Melting point determination for purity assessment.
Yields reported in literature and patents are consistently high (70-99%) when reaction conditions are optimized.
The azo ester linkage is stable under the described reaction and purification conditions, allowing for industrial scale-up.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Na2S2O4 in aqueous solution, H2 with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, Br2 or Cl2 for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves its interaction with molecular targets and pathways in biological systems. The azo group can undergo reduction to form amines, which can interact with various enzymes and receptors, leading to biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its activity and specificity.
Comparison with Similar Compounds
Azo-Functionalized Esters
- 4-((4-(Dimethylamino)phenyl)azo)benzoic Acid Succinimidyl Ester (AzoD) Structure: Contains a dimethylamino substituent instead of ethoxy and an NHS ester group. Properties: The NHS ester enhances reactivity toward nucleophiles (e.g., amines), making it useful for bioconjugation. The dimethylamino group increases electron density, altering UV-Vis absorption compared to the ethoxy analog . Applications: Primarily used in biochemical labeling due to its high reactivity.
α,β-Unsaturated Esters with Aromatic Substituents
- (E)-Ethyl 4-(4-Fluorophenyl)-4-oxobut-2-enoate Structure: Features a 4-fluorophenyl and oxo group instead of the azo-ethoxyphenyl group. Properties: Demonstrates anti-inflammatory activity by inhibiting peptidylglycine α-monooxygenase (PAM). The fluorophenyl group enhances metabolic stability compared to ethoxy . Molecular Weight: 222.21 g/mol, lower than the target compound due to the absence of the azo group .
- 4-Oxo-4-phenyl-2-butenoic Acid Ethyl Ester Structure: Substitutes the azo-ethoxyphenyl with a simple phenyl-oxo group. Synthesis: Achieved via maleic anhydride, benzene, and ethanol with an 81% yield, indicating efficient preparation for non-azo analogs . Applications: Primarily a synthetic intermediate due to its electrophilic α,β-unsaturated system.
Esters with Bioactive Profiles
- 2-Butenoic Acid Ethyl Ester (Z) Structure: Lacks aromatic substituents and azo groups. Properties: Identified as a volatile organic compound (VOC) with antifungal activity. The simpler structure (C₆H₁₀O₂, 114.14 g/mol) contributes to higher volatility compared to the target compound .
- 2-Butenoic Acid, 2-Methoxy-3-methyl-, Methyl Ester Structure: Methoxy and methyl substituents on the butenoate backbone. Occurrence: Found in Moringa oleifera leaf extracts, suggesting natural biosynthesis pathways for such esters .
Structural and Functional Analysis
Substituent Effects on Reactivity and Stability
- Azo Group: The target compound’s azo linkage likely confers photolability and color, distinguishing it from non-azo analogs (e.g., oxo or hydrazono derivatives in ). Azo compounds are prone to photodegradation, limiting their use in light-exposed applications .
- Ethoxy vs.
Comparative Data Table
Biological Activity
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester (CAS No. 49759-21-9) is an azo compound with potential biological activities that have been explored in various studies. This compound is characterized by its unique chemical structure, which includes a butenoic acid moiety and an azo linkage, contributing to its diverse biological properties.
- Chemical Formula: C18H18N2O3
- Molecular Weight: 310.35 g/mol
- Structure: The compound features a butenoic acid group attached to a phenyl ring that is further substituted with an ethoxyphenyl azo group, enhancing its lipophilicity and potential biological interactions.
Biological Activity Overview
Research indicates that 2-butenoic acid derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Studies have shown that compounds similar to 2-butenoic acid can inhibit inflammatory pathways. For instance, the inhibition of serum peptidylglycine alpha-monooxygenase (PAM) by related compounds has been linked to reduced inflammation in models of arthritis . This suggests that 2-butenoic acid derivatives may share similar mechanisms of action.
Anticancer Properties
Azo compounds have been investigated for their anticancer potential. Research indicates that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective toxicity towards MCF-7 breast cancer cells and HepG2 liver cancer cells . The mechanism often involves the induction of apoptosis through the modulation of redox-sensitive proteins and pathways.
Antimicrobial Activity
The antimicrobial properties of azo compounds are well-documented. Studies demonstrate that these compounds can exhibit activity against a variety of microbial strains, including Escherichia coli and Staphylococcus aureus . The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Research Findings and Case Studies
The biological activity of 2-butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Induction of Apoptosis : Azo compounds can trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s synthesis likely involves azo coupling between 4-ethoxyaniline and a 2-butenoic acid phenyl ester precursor. Optimize diazotization (e.g., using NaNO₂/HCl at 0–5°C) and coupling steps by controlling pH (neutral to slightly acidic) and temperature (0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can enhance purity . Monitor reaction progress using TLC or HPLC with UV detection at λ ≈ 400–500 nm (azo group absorption).
Q. How can the stability of this azo compound be evaluated under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light (UV-Vis irradiation), heat (40–60°C), and humidity (75% RH). Analyze degradation products via LC-MS and quantify stability using HPLC-UV. Store in amber vials at –20°C under inert gas (argon/nitrogen) to minimize photoisomerization and hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing the azo linkage and ester functional groups?
- Methodological Answer : Use FT-IR to confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and azo (–N=N– stretch ~1400–1600 cm⁻¹). ¹H/¹³C NMR can resolve ethoxyphenyl protons (δ 1.3–1.5 ppm for –OCH₂CH₃) and aromatic protons adjacent to the azo group (deshielded δ 7.5–8.5 ppm). UV-Vis spectroscopy (λmax ≈ 350–450 nm) quantifies azo conjugation efficiency .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic transitions and photoisomerization behavior of the azo group?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model the ground-state (trans-azo) and excited-state (cis-azo) geometries. Calculate HOMO-LUMO gaps to correlate with UV-Vis absorption spectra. Use time-dependent DFT (TD-DFT) to simulate electronic transitions and compare with experimental λmax values .
Q. What experimental strategies resolve contradictions in reported kinetic data for azo compound degradation?
- Methodological Answer : Replicate studies under standardized conditions (pH, light intensity, solvent polarity). Use multivariate analysis (e.g., ANOVA) to identify dominant degradation pathways. Cross-validate results with Arrhenius plots (thermal degradation) and kinetic isotope effects (proton-transfer mechanisms) .
Q. How can the compound’s potential as a fluorescence quencher be evaluated in biochemical assays (e.g., qPCR)?
- Methodological Answer : Functionalize the ester group with a fluorophore (e.g., FAM) and test quenching efficiency via Förster resonance energy transfer (FRET) . Measure fluorescence intensity changes in real-time PCR using a dual-labeled probe. Compare with commercial quenchers (e.g., DABCYL) to assess performance .
Q. What role does the ethoxyphenyl substituent play in modulating the compound’s solubility and reactivity?
- Methodological Answer : Perform solubility parameter calculations (Hansen solubility parameters) to correlate with solvent polarity. Synthesize analogs with varying alkoxy groups (e.g., methoxy, propoxy) and compare reaction rates in azo coupling or ester hydrolysis assays. Use Hammett plots to quantify electronic effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported λmax values for structurally similar azo compounds?
- Methodological Answer : Differences may arise from solvent effects (polarity, hydrogen bonding) or measurement conditions (instrument calibration, concentration). Re-measure UV-Vis spectra in standardized solvents (e.g., DMSO, methanol) and validate with molar extinction coefficients . Cross-reference with computational predictions (TD-DFT) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
